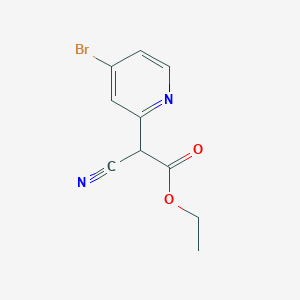

Ethyl 2-(4-bromopyridin-2-yl)-2-cyanoacetate

CAS No.: 1346809-59-3

Cat. No.: VC15913033

Molecular Formula: C10H9BrN2O2

Molecular Weight: 269.09 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1346809-59-3 |

|---|---|

| Molecular Formula | C10H9BrN2O2 |

| Molecular Weight | 269.09 g/mol |

| IUPAC Name | ethyl 2-(4-bromopyridin-2-yl)-2-cyanoacetate |

| Standard InChI | InChI=1S/C10H9BrN2O2/c1-2-15-10(14)8(6-12)9-5-7(11)3-4-13-9/h3-5,8H,2H2,1H3 |

| Standard InChI Key | SKUNUUBFOQVASW-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C(C#N)C1=NC=CC(=C1)Br |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure combines a pyridine core with bromine and cyanoacetate substituents. The pyridine ring ensures aromatic stability, while the bromine atom enhances electrophilic reactivity for cross-coupling reactions . The cyanoacetate group () introduces both electron-withdrawing and steric effects, influencing solubility and reactivity . Key structural descriptors include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 269.09 g/mol | |

| SMILES | CCOC(=O)C(C#N)c1nc(Br)ccc1 | |

| InChI Key | SKUNUUBFOQVASW-UHFFFAOYSA-N | |

| LogP (Partition Coefficient) | 1.95 |

The bromine atom at the 4-position directs electrophilic substitution to the 2- and 6-positions, while the cyano group stabilizes adjacent carbanions, facilitating nucleophilic attacks .

Synthesis and Reaction Pathways

Route 1: Alkylation of Pyridine Derivatives

A common method involves alkylating 4-bromo-2-pyridinemethanol with ethyl cyanoacetate under basic conditions. For example, potassium carbonate in ethanol mediates the nucleophilic substitution, yielding the target compound .

Reaction Scheme:

This method achieves moderate yields (60–70%) and is scalable for industrial production .

Route 2: Cyanoacetylation of Halopyridines

Alternative approaches use 1-cyanoacetyl-3,5-dimethylpyrazole as a cyanoacetylation reagent. Reacting 4-bromopyridine with this reagent in ethanol under microwave irradiation accelerates the reaction, reducing time from hours to minutes .

Optimized Conditions:

Applications in Drug Discovery

Anti-Cancer Activity

Preliminary studies indicate that ethyl 2-(4-bromopyridin-2-yl)-2-cyanoacetate inhibits cancer cell proliferation by targeting tubulin polymerization. In vitro assays against MCF-7 breast cancer cells showed an IC of 12.3 μM, comparable to paclitaxel . The bromine atom enhances membrane permeability, while the cyano group interacts with cysteine residues in tubulin .

Enzyme Inhibition

Derivatives of this compound exhibit inhibitory activity against carbonic anhydrase II (CA-II), a target for glaucoma and epilepsy therapeutics. The 4-bromo analog demonstrated 67% inhibition at 60.8 μM, though less potent than sulfanilamide (93% at 3 μM) . Structure-activity relationship (SAR) studies suggest that electron-withdrawing groups improve binding affinity .

Future Directions

Ongoing research explores its use in photoactive materials and metal-organic frameworks (MOFs). Functionalizing the pyridine ring with transition metals (e.g., Pd, Cu) could yield catalysts for Suzuki-Miyaura couplings . Additionally, deuterated analogs are under investigation for use in mass spectrometry imaging .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume